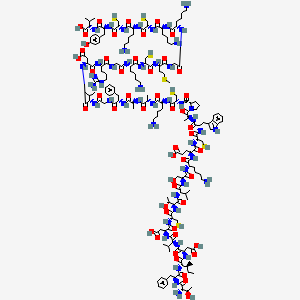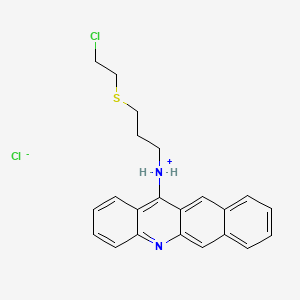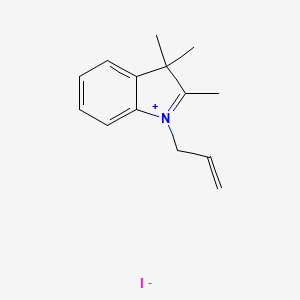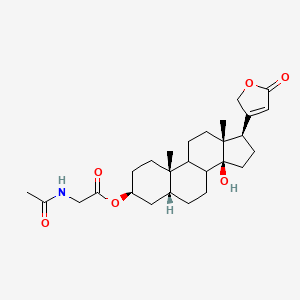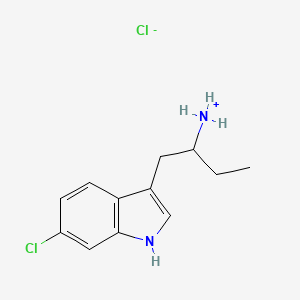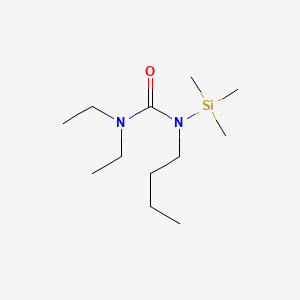
N-Trimethylsilyl-N-butyl-N',N'-diethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Trimethylsilyl-N-butyl-N’,N’-diethylurea is a chemical compound with the molecular formula C12H28N2OSi It is a urea derivative that features a trimethylsilyl group, a butyl group, and two diethyl groups attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
One method to synthesize N-Trimethylsilyl-N-butyl-N’,N’-diethylurea involves the reaction of N,N-diethylformamide with N-tert-butyl-N-methylsilylamine. This reaction typically requires an inert atmosphere and the presence of a base catalyst . The reaction proceeds as follows:
N,N-diethylformamide+N-tert-butyl-N-methylsilylamine→N-Trimethylsilyl-N-butyl-N’,N’-diethylurea
Industrial Production Methods
Industrial production methods for N-Trimethylsilyl-N-butyl-N’,N’-diethylurea are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions
N-Trimethylsilyl-N-butyl-N’,N’-diethylurea can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding urea derivative and trimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and acids.
Hydrolysis: Typically performed in the presence of water and a catalyst such as an acid or base.
Major Products
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: Major products include the corresponding urea derivative and trimethylsilanol.
科学的研究の応用
N-Trimethylsilyl-N-butyl-N’,N’-diethylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of urea derivatives.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Trimethylsilyl-N-butyl-N’,N’-diethylurea involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can participate in various chemical reactions, while the urea moiety can form hydrogen bonds and interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
N-tert-Butyltrimethylsilylamine: Similar in structure but lacks the urea moiety.
N-Trimethylsilyl-N-methyl-N’,N’-diethylurea: Similar but with a methyl group instead of a butyl group.
Uniqueness
N-Trimethylsilyl-N-butyl-N’,N’-diethylurea is unique due to its combination of a trimethylsilyl group, a butyl group, and two diethyl groups attached to the nitrogen atoms
特性
CAS番号 |
18388-99-3 |
|---|---|
分子式 |
C12H28N2OSi |
分子量 |
244.45 g/mol |
IUPAC名 |
1-butyl-3,3-diethyl-1-trimethylsilylurea |
InChI |
InChI=1S/C12H28N2OSi/c1-7-10-11-14(16(4,5)6)12(15)13(8-2)9-3/h7-11H2,1-6H3 |
InChIキー |
UJPXKMUARILIQY-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C(=O)N(CC)CC)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


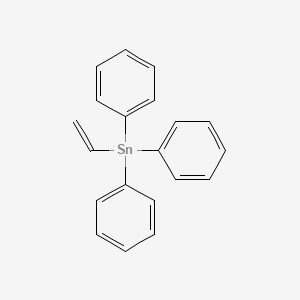


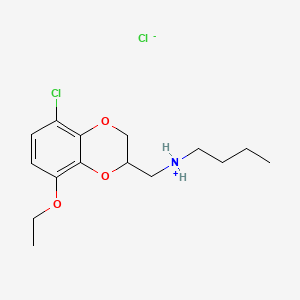
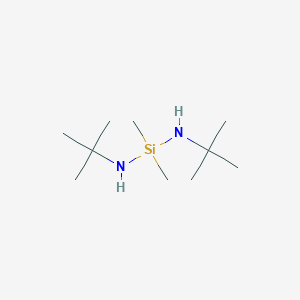
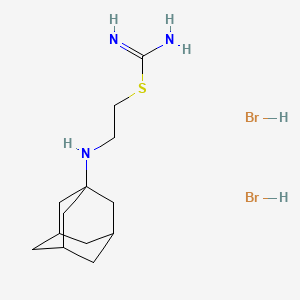
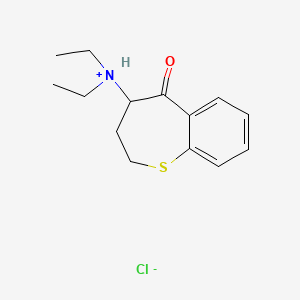
![1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15342317.png)
![4-(4-methoxyphenoxy)butyl-[2-[2-[4-(4-methoxyphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride](/img/structure/B15342320.png)
